Hexyl anisate Hexyl anisate
Brand Name: Vulcanchem
CAS No.: 71607-26-6
VCID: VC3900773
InChI: InChI=1S/C14H20O3/c1-3-4-5-6-11-17-14(15)12-7-9-13(16-2)10-8-12/h7-10H,3-6,11H2,1-2H3
SMILES: CCCCCCOC(=O)C1=CC=C(C=C1)OC
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol

Hexyl anisate

CAS No.: 71607-26-6

Cat. No.: VC3900773

Molecular Formula: C14H20O3

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Hexyl anisate - 71607-26-6

Specification

CAS No. 71607-26-6
Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
IUPAC Name hexyl 4-methoxybenzoate
Standard InChI InChI=1S/C14H20O3/c1-3-4-5-6-11-17-14(15)12-7-9-13(16-2)10-8-12/h7-10H,3-6,11H2,1-2H3
Standard InChI Key DUALVGKOWZJXLR-UHFFFAOYSA-N
SMILES CCCCCCOC(=O)C1=CC=C(C=C1)OC
Canonical SMILES CCCCCCOC(=O)C1=CC=C(C=C1)OC

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

Hexyl anisate consists of a hexyl chain (CH3(CH2)5O\text{CH}_3(\text{CH}_2)_5\text{O}) esterified to the carboxyl group of 4-methoxybenzoic acid. The methoxy substituent at the para position of the benzene ring enhances the compound’s stability and influences its electronic properties. The ester linkage (RCOOR’\text{RCOOR'}) contributes to its hydrolytic susceptibility under acidic or alkaline conditions, a characteristic common to esters .

Physicochemical Data

Key physical properties inferred from structural analogs and limited experimental data include:

PropertyValueSource
Molecular FormulaC14H20O3\text{C}_{14}\text{H}_{20}\text{O}_{3}
Molecular Weight236.31 g/mol
AppearanceLikely colorless to pale liquidAnalogous
SolubilityLipophilic, soluble in oilsAnalogous
Boiling PointEstimated 250–300°CAnalogous

The compound’s lipophilicity suggests compatibility with organic matrices, aligning with applications in cosmetic emulsions or fragrance fixatives .

Synthesis and Production

Conventional Esterification Methods

Hexyl anisate is likely synthesized via Fischer esterification, where 4-methoxybenzoic acid reacts with hexanol in the presence of an acid catalyst (e.g., sulfuric acid). The reaction proceeds as:

4-MeO-C6H4COOH+CH3(CH2)5OH4-MeO-C6H4COO(CH2)5CH3+H2O\text{4-MeO-C}_6\text{H}_4\text{COOH} + \text{CH}_3(\text{CH}_2)_5\text{OH} \leftrightarrow \text{4-MeO-C}_6\text{H}_4\text{COO}(\text{CH}_2)_5\text{CH}_3 + \text{H}_2\text{O}

This method, while efficient, may yield impurities requiring purification via distillation or chromatography .

Industrial Feasibility

Recent Research and Knowledge Gaps

Analytical Challenges

The absence of hexyl anisate in recent publications underscores analytical hurdles. Advanced techniques like GC-MS or NMR could quantify its presence in complex mixtures, but method validation remains pending .

Call for Interdisciplinary Studies

Research priorities include:

  • Synthesis Optimization: Developing green chemistry approaches for higher purity.

  • Application Trials: Testing emulsification, UV absorption, and antimicrobial properties.

  • Toxicokinetics: Assessing bioaccumulation and metabolic pathways.

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